molecular formula C20H22F3N3O3 B2468168 N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2309308-03-8

N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2468168
CAS No.: 2309308-03-8
M. Wt: 409.409
InChI Key: WWUJRUDCIDRCQR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyridine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the trifluoromethyl-substituted pyridine moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl-Substituted Pyridine Moiety: This can be done through coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide: can be compared with other compounds having similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-28-16-6-3-2-5-15(16)24-19(27)26-11-9-14(10-12-26)13-29-18-8-4-7-17(25-18)20(21,22)23/h2-8,14H,9-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUJRUDCIDRCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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